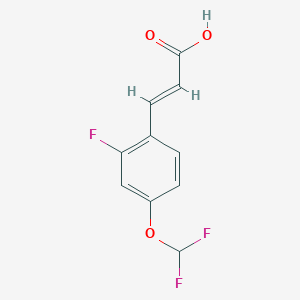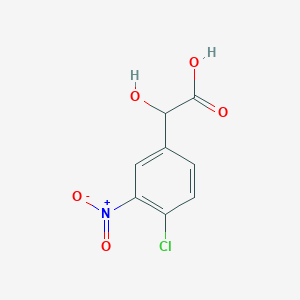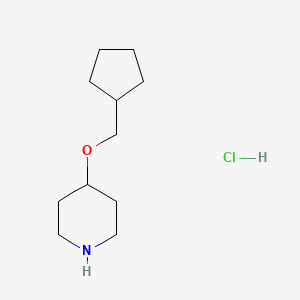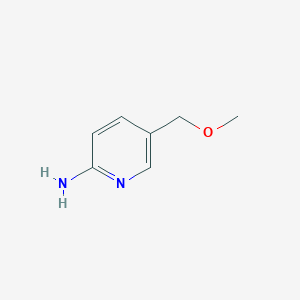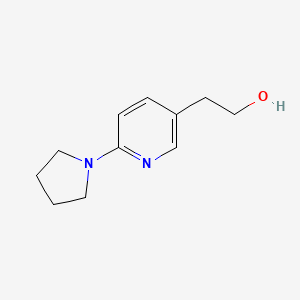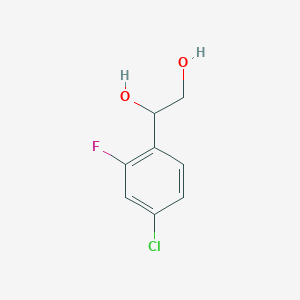
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has shown potential benefits in various fields of research and industry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol typically involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the carbinol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
化学反応の分析
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2,2,3,3-tetramethylcyclopropyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alkane, 2-(2,2,3,3-tetramethylcyclopropyl)ethane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanone.
Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethane.
Substitution: 2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides.
科学的研究の応用
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring’s unique steric properties can affect the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
2-(2,2,3,3-Tetramethylcyclopropyl)ethanone: A ketone derivative with similar structural features but different reactivity and applications.
2-(2,2,3,3-Tetramethylcyclopropyl)ethane: An alkane derivative with reduced reactivity compared to the alcohol.
2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides: Halogenated derivatives with distinct chemical properties and uses.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
2-(2,2,3,3-tetramethylcyclopropyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-8(2)7(5-6-10)9(8,3)4/h7,10H,5-6H2,1-4H3 |
InChIキー |
SXQCOTFADCHNPI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


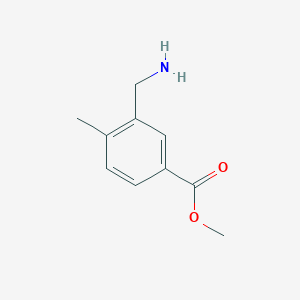
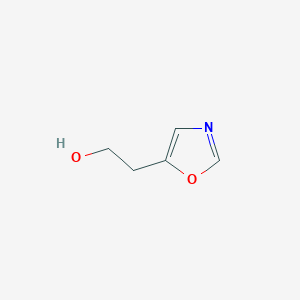

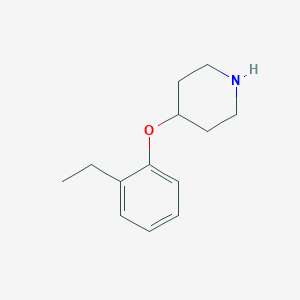

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
